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An In-depth Review of the Urea Derivative Imidocarb and its Application in Veterinary Medicine

Abstract
Imidocarb, a synthetic carbanilide derivative of urea, is a cornerstone of veterinary medicine

for the treatment and prophylaxis of several protozoal diseases.[1][2] Primarily utilized as its

dipropionate salt for parenteral administration, Imidocarb exhibits potent activity against

intraerythrocytic parasites, most notably Babesia and Anaplasma species, in a wide range of

animals including cattle, horses, sheep, and dogs.[3][4][5] Its mechanism of action, while not

fully elucidated, is thought to involve the disruption of nucleic acid and polyamine synthesis in

the parasite and the inhibition of inositol uptake by the host erythrocyte. The drug is also a

known acetylcholinesterase inhibitor, a property linked to its characteristic cholinergic side

effects. This guide provides a comprehensive technical overview of Imidocarb, detailing its

chemical properties, proposed mechanisms of action, pharmacokinetic profiles, and

established experimental protocols. It is intended for researchers, scientists, and drug

development professionals seeking a detailed understanding of this critical veterinary

therapeutic agent.

Chemical and Physical Properties
Imidocarb is classified as a urea derivative, specifically an N-phenylurea.[6] Its chemical

structure consists of a central urea moiety symmetrically substituted with two phenyl groups,

each bearing a 4,5-dihydro-1H-imidazol-2-yl group at the meta-position.
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IUPAC Name: 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea[1][2]

Molecular Formula: C₁₉H₂₀N₆O[1]

Molar Mass: 348.410 g·mol⁻¹[1]

For therapeutic use, it is typically formulated as Imidocarb dipropionate (C₂₅H₃₂N₆O₅), a water-

soluble salt that is administered via intramuscular (IM) or subcutaneous (SC) injection.[7]

Mechanism of Action
The precise parasiticidal mechanism of Imidocarb is not fully understood, but several

pathways have been proposed.[8] The drug's adverse effects in the host are better

characterized and are linked to its anticholinergic properties.

Antiparasitic Action (Proposed)
The primary action of Imidocarb is directed against the parasite's ability to replicate within the

host's red blood cells. Two main hypotheses exist:

Interference with Nucleic Acid and Polyamine Synthesis: Imidocarb is believed to disrupt the

synthesis or function of parasite nucleic acids, thereby inhibiting replication.[8] This may be

linked to the disruption of polyamine metabolism, which is critical for cell growth and

proliferation. Polyamines like putrescine and spermidine are essential for DNA stabilization

and synthesis. By interfering with this pathway, Imidocarb could exert a cytostatic or

cytotoxic effect on the parasite.

Inhibition of Inositol Uptake: Another proposed mechanism is the prevention of myo-inositol

uptake into the parasite-infected erythrocyte. Protozoa require inositol for the synthesis of

phosphatidylinositol (PI) and its derivatives, which are vital components of cell membranes

and signaling pathways.[9] By blocking inositol transporters, Imidocarb could deprive the

parasite of this essential nutrient, leading to metabolic failure.
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Fig. 1: Proposed Antiparasitic Mechanisms of Imidocarb.

Host Cholinergic Effects
In the host animal, Imidocarb acts as an acetylcholinesterase (AChE) inhibitor.[1][10]

Acetylcholinesterase is the enzyme responsible for breaking down the neurotransmitter

acetylcholine (ACh) at the synaptic cleft. By inhibiting AChE, Imidocarb causes an
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accumulation of ACh, leading to overstimulation of muscarinic and nicotinic receptors. This

results in the classic cholinergic side effects observed clinically, such as salivation, lacrimation,

urination, defecation (SLUD), and vomiting.[10][11]
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Fig. 2: Mechanism of Imidocarb-Induced Cholinergic Toxicity.

Pharmacokinetics and Pharmacodynamics
Imidocarb is rapidly absorbed following SC or IM injection. It is characterized by a wide volume

of distribution and a long elimination half-life, which contributes to its persistent prophylactic

activity.

Quantitative Pharmacokinetic Data
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The following tables summarize key pharmacokinetic parameters and quantitative data from

toxicity studies.

Parameter Species Dose & Route Value Reference

Cₘₐₓ Cattle 3.0 mg/kg SC
2257.5 ± 273.62

ng/mL
[12][13]

Tₘₐₓ Cattle 3.0 mg/kg SC 2.14 ± 0.67 h [12][13]

T₁/₂ Cattle 3.0 mg/kg SC 31.77 ± 25.75 h [12][13]

AUC₀-t Cattle 3.0 mg/kg SC
14553.95 ±

1946.85 ng·h/mL
[12][13]

Cₘₐₓ Sheep 4.5 mg/kg IM 7.9 µg/mL [12]

Tₘₐₓ Sheep 4.5 mg/kg IM ~4 h [12]

Table 1. Pharmacokinetic Parameters of Imidocarb in Livestock.

Study Type Species Dose & Route Key Findings Reference

90-Day Oral

Toxicity
Dog

5, 20, 80

mg/kg/day

Target organs:

liver & intestines.

Deaths occurred

at 80 mg/kg.

[5][14]

SC Safety Study Dog
2.2, 5.5, 7.7, 9.9

mg/kg (x2)

Slight increase in

ALT and AST at

9.9 mg/kg.

[5][14]

Cholinesterase

Inhibition
Dog 6.5 mg/kg IV

Plasma ChE

reduced to

61.5% of normal

at 4-6h.

[11]

Cholinesterase

Inhibition
Dog 6.5 mg/kg IM

Plasma ChE

reduced to 66%

of normal at 4h.

[11]
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Table 2. Summary of Quantitative Toxicology and Pharmacodynamic Data.

Clinical Use and Dosage
Imidocarb is indicated for the treatment of babesiosis and anaplasmosis. Dosages vary

significantly by species and intended use (treatment vs. prevention). Intravenous administration

is strictly contraindicated.[5][15]

Species Indication Dosage Regimen Reference

Cattle
Babesiosis

(Treatment)

1.0 mL / 100 kg BW,

SC
[5]

Babesiosis

(Prevention)

2.5 mL / 100 kg BW,

SC
[5]

Anaplasmosis

(Treatment)

2.5 mL / 100 kg BW,

SC
[5]

Horse Babesia caballi
2.0 mL / 100 kg BW,

IM, for 2 days
[5]

Theileria equi

3.5 mL / 100 kg BW,

IM, 4 times at 72h

intervals

[5]

Dog Babesiosis

0.5 mL / 10 kg BW,

SC or IM, 2 doses 14

days apart

[5]

Sheep
Babesiosis/Anaplasm

osis

1.0 mL / 100 kg BW,

IM
[5]

Table 3. Standard Therapeutic Dosages of Imidocarb Dipropionate (120 mg/mL solution).

Resistance
While generally effective, treatment failures have been reported, suggesting the potential for

emerging resistance. In a case study involving Babesia canis, a dog required multiple,

escalating doses of Imidocarb before treatment was ultimately changed to an
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atovaquone/azithromycin combination to resolve the infection.[8][16] The molecular

mechanisms of Imidocarb resistance in protozoa have not yet been identified, though strain-

to-strain variability in susceptibility is suspected.[8][17]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections describe the protocols from key studies on Imidocarb.

Pharmacokinetic Study in Cattle
This protocol was designed to determine the pharmacokinetic parameters of Imidocarb
following subcutaneous injection in healthy cattle.[12][13][15]

Subjects: 48 healthy cattle (24 male, 24 female), ~6 months old, weighing 180 ± 15 kg.

Treatment: A single subcutaneous injection of Imidocarb dipropionate at a dose of 3.0 mg/kg

body weight.

Sample Collection: Blood samples (10-15 mL) were collected from the jugular vein into

EDTA-containing tubes at specified time points: 0 (pre-dose), 10 min, 30 min, 1, 2, 4, 6, 8,

10, 12, 24, 48, 72, and 96 hours post-administration.

Sample Processing: Plasma was separated by centrifugation at 1500 x g for 10 minutes and

stored at -20°C until analysis.

Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry

(UPLC-MS/MS).

Ionization: Positive ion electrospray ionization (ESI+).

Detection: Multiple Reaction Monitoring (MRM).

Parent Ion: m/z 175 ([M+2H]²⁺).

Daughter Ions: m/z 162 (quantitative) and m/z 188 (qualitative).
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Parameters: Capillary voltage 2.43 kV; Cone voltage 30 V; Desolvation temperature

500°C.

Data Analysis: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, T₁/₂, AUC) were calculated using

non-compartmental analysis.
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Fig. 3: Experimental Workflow for Cattle Pharmacokinetic Study.

Efficacy Trial in Dogs with Babesia gibsoni
This study compared the efficacy of three different treatment protocols for naturally occurring

Babesia gibsoni infection in dogs.[18]

Subjects: 18 client-owned dogs with confirmed B. gibsoni infection.

Experimental Design: Dogs were randomly assigned to one of three treatment groups (n=6

per group).

Group I: Imidocarb dipropionate (6 mg/kg, IM), administered as two doses 14 days apart.

Group II: Diminazene aceturate (3.5 mg/kg, IM) on day 1, followed by Imidocarb
dipropionate (6 mg/kg, IM) on day 2.

Group III: Same as Group II, with the addition of Clindamycin (30 mg/kg, PO, q12h) for 14

days.

Evaluation:

Baseline (Day 0): Full clinical examination, complete blood count (CBC), serum

biochemistry, and parasite detection via microscopy and PCR.
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Follow-up (Day 21): The same examinations were repeated to assess clinical and

clinicopathological improvement and parasite clearance.

Outcome Measures: Efficacy was determined by comparing the remission of clinical signs

(e.g., fever, anorexia, pale mucous membranes) and normalization of hematological

parameters (e.g., platelet count, hematocrit) between groups.

Synthesis of Imidocarb Dipropionate
A patented method describes the synthesis of Imidocarb, which can be adapted to produce

the dipropionate salt.[19] The general workflow involves the creation of a key intermediate, 2-

(3-aminophenyl)imidazoline, followed by a reaction with a urea source.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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